molecular formula C12H12F2N2O2 B14035298 Benzyl (2-cyano-1,3-difluoropropan-2-yl)carbamate

Benzyl (2-cyano-1,3-difluoropropan-2-yl)carbamate

Cat. No.: B14035298
M. Wt: 254.23 g/mol
InChI Key: SQLLYOFBOLIWRH-UHFFFAOYSA-N
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Description

Benzyl (2-cyano-1,3-difluoropropan-2-yl)carbamate is an organic compound with a unique structure that includes a benzyl group, a cyano group, and two fluorine atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structural features make it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

The synthesis of Benzyl (2-cyano-1,3-difluoropropan-2-yl)carbamate can be achieved through several synthetic routes. One common method involves the reaction of benzyl chloroformate with 2-cyano-1,3-difluoropropan-2-amine under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process .

Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can be optimized to produce the compound in larger quantities with higher purity.

Chemical Reactions Analysis

Benzyl (2-cyano-1,3-difluoropropan-2-yl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzyl (2-cyano-1,3-difluoropropan-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (2-cyano-1,3-difluoropropan-2-yl)carbamate involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial for its potential therapeutic applications in treating conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Benzyl (2-cyano-1,3-difluoropropan-2-yl)carbamate can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.

Properties

Molecular Formula

C12H12F2N2O2

Molecular Weight

254.23 g/mol

IUPAC Name

benzyl N-(2-cyano-1,3-difluoropropan-2-yl)carbamate

InChI

InChI=1S/C12H12F2N2O2/c13-7-12(8-14,9-15)16-11(17)18-6-10-4-2-1-3-5-10/h1-5H,6-8H2,(H,16,17)

InChI Key

SQLLYOFBOLIWRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CF)(CF)C#N

Origin of Product

United States

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